4-Chloro-1H-imidazo[4,5-c]pyridine
Overview
Description
4-Chloro-1H-imidazo[4,5-c]pyridine is an organic compound with the molecular formula C6H4ClN3 and a molecular weight of 153.57 g/mol . This compound is characterized by a fused imidazole and pyridine ring system, with a chlorine atom attached to the fourth position of the imidazole ring. It is a pale beige to pale brown crystalline solid that is stable under normal conditions but decomposes under high temperatures, ultraviolet light, or in the presence of oxygen .
Mechanism of Action
Target of Action
4-Chloro-1H-imidazo[4,5-c]pyridine is a compound that has been used as a reagent in the synthesis of antiviral compounds . It is known to interact with GABAA receptors and is also involved in the inhibition of S-adenosyl-L-homocysteine synthesis and histone methyltransferase EZH2 .
Mode of Action
The compound interacts with its targets by binding to the active sites, thereby modulating their activity. For instance, as a GABAA receptor agonist , it enhances the inhibitory effects of GABA, a neurotransmitter . As an inhibitor of S-adenosyl-L-homocysteine synthesis and histone methyltransferase EZH2, it can potentially be applied in various types of cancer and Ebola virus disease .
Biochemical Pathways
The compound influences many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . Its role as a S-adenosyl-L-homocysteine synthesis inhibitor and a histone methyltransferase EZH2 inhibitor suggests its involvement in the regulation of gene expression and potential application in cancer treatment .
Result of Action
The molecular and cellular effects of this compound’s action depend on its targets. As a GABAA receptor agonist, it can enhance the inhibitory effects of GABA, potentially leading to sedative effects . As an inhibitor of S-adenosyl-L-homocysteine synthesis and histone methyltransferase EZH2, it can potentially inhibit the growth of cancer cells and the Ebola virus .
Biochemical Analysis
Biochemical Properties
It is known that imidazopyridines, a class of compounds to which 4-Chloro-1H-imidazo[4,5-c]pyridine belongs, can influence many cellular pathways necessary for the proper functioning of various cells .
Cellular Effects
Imidazopyridines have been shown to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloroimidazole with 3-bromopyridine under basic conditions to form the desired product . Another approach involves the condensation of pyridine-2,3-diamine with carboxylic acids or their equivalents under oxidative conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may involve the use of catalysts and solvents to facilitate the reaction and subsequent purification steps to isolate the product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hexamethyldisilazane and methyl iodide in solvents like tetrahydrofuran and dimethyl sulfoxide.
Oxidation Reactions: Metal-free oxidation and photocatalysis strategies are often employed.
Major Products:
Substitution Products: N-alkylated imidazole derivatives.
Oxidation Products: Various oxidized forms depending on the specific conditions and reagents used.
Scientific Research Applications
4-Chloro-1H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Chloro-1H-imidazo[4,5-c]pyridine can be compared with other imidazopyridine derivatives:
Similar Compounds: Imidazo[4,5-b]pyridine, Imidazo[1,5-a]pyridine, and Imidazo[1,2-a]pyridine.
Properties
IUPAC Name |
4-chloro-1H-imidazo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-5-4(1-2-8-6)9-3-10-5/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJMLXBBZRWBPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90418716 | |
Record name | 4-Chloro-1H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90418716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2770-01-6 | |
Record name | 4-Chloro-1H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90418716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2770-01-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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